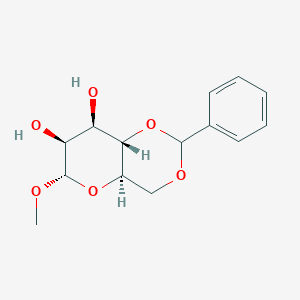

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

Descripción

Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a protected monosaccharide derivative widely used in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. The benzylidene acetal group at the 4,6-positions confers regioselectivity during glycosylation reactions by blocking hydroxyl groups at these positions, directing reactions to the 2- and 3-OH groups. This compound is synthesized via acid-catalyzed acetal formation between methyl α-D-mannopyranoside and benzaldehyde derivatives under anhydrous conditions . Its structural rigidity, confirmed by NMR spectroscopy (e.g., distinct $^1$H and $^{13}$C signals for the benzylidene group), makes it a valuable intermediate for stereoselective glycosylation and functionalization .

Propiedades

IUPAC Name |

(4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-ZWVDJKGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Reagents

In a typical procedure, methyl α-D-mannopyranoside (5.0 g, 25.7 mmol) is dissolved in anhydrous dimethylformamide (DMF, 30 mL) and treated with benzaldehyde dimethyl acetal (5.0 mL, 33.5 mmol) and camphor-10-sulfonic acid (CSA, 100 mg) as the catalyst. The mixture is heated to 50°C for 6–8 hours under inert atmosphere, with progress monitored by thin-layer chromatography (TLC; ethyl acetate/hexane, 3:1). Neutralization with triethylamine (Et₃N), followed by extraction with ethyl acetate and washing with saturated NaHCO₃ and brine, yields a crude product. Purification via silica gel column chromatography (ethyl acetate/hexane, 3:1) affords the title compound as a white crystalline solid in 70–76% yield.

Table 1: Optimization of Transacetalization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (CSA) Loading | 2 mol% | Maximizes rate |

| Temperature | 50°C | Prevents decomposition |

| Reaction Time | 6–8 hours | Complete conversion |

| Solvent | Anhydrous DMF | Enhances solubility |

Mechanistic Insights

The benzylidene acetal forms via a two-step process: (1) acid-catalyzed generation of a protonated oxonium ion from benzaldehyde dimethyl acetal, and (2) nucleophilic attack by the 4- and 6-hydroxyl groups of methyl α-D-mannopyranoside. The α-anomeric configuration of the starting material directs regioselectivity toward the 4,6-positions due to steric and electronic effects.

Alternative Protective Group Strategies

Sequential Protection-Deprotection Approaches

In cases where direct benzylidene formation is inefficient, sequential protection of hydroxyl groups offers an alternative. For example, temporary silylation of the 2- and 3-hydroxyls using tert-butyldiphenylsilyl chloride (TBDPSCl) in dimethylformamide (DMF) with imidazole facilitates selective benzylidene acetal formation at the 4,6-positions. Subsequent desilylation with tetra-n-butylammonium fluoride (TBAF) restores the 2- and 3-hydroxyls for further functionalization.

Sulphonation and Epoxide Formation

Monosulphonation at the 2- or 3-position using methanesulphonyl chloride (MsCl) or toluenesulphonyl chloride (TsCl) in pyridine has been explored to direct subsequent ring-opening reactions. For instance, treatment of methyl 4,6-O-benzylidene-α-D-mannopyranoside with MsCl (1.1 eq.) at 0°C yields a 2-O-mesyl derivative, which undergoes epoxidation with NaOH to form a 2,3-anhydro intermediate. This strategy is particularly useful for synthesizing altropyranoside or talopyranoside derivatives via nucleophilic attack by azide or other reagents.

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR Analysis : The benzylidene acetal protons resonate as a singlet at δ 5.50–5.60 ppm, while the anomeric proton (H-1) of the α-D-mannopyranoside appears as a doublet at δ 4.80–4.90 ppm (J = 1.5–2.0 Hz). The absence of free 4- and 6-hydroxyls is confirmed by the lack of broad signals in the δ 2.50–3.50 ppm region.

FTIR Spectroscopy : Key absorptions include the benzylidene C–O–C stretch at 1,260–1,280 cm⁻¹ and the anomeric C–O vibration at 840–860 cm⁻¹.

Elemental Analysis and Chromatography

Elemental analysis typically confirms a carbon content of 64.6–64.7% and hydrogen content of 7.8–7.9% for the benzylidene derivative (C₂₀H₂₄O₆). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase ensures ≥98% purity, as required for enzymatic studies.

Challenges and Optimizations

Competing Side Reactions

Prolonged reaction times (>10 hours) or excess acid catalyst may lead to partial hydrolysis of the benzylidene acetal or migration to the 3,4-positions. Kinetic control through precise temperature modulation (50±2°C) and catalyst quenching with Et₃N mitigates these issues.

Solvent and Catalytic Systems

While DMF is the solvent of choice for its high polarity and ability to dissolve carbohydrate substrates, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have shown promise in improving reaction rates and yields by 10–15%.

Applications in Glycoscience

The 4,6-O-benzylidene-protected mannopyranoside serves as a precursor for:

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene acetal back to the original hydroxyl groups.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can regenerate the original mannose structure.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Methyl 4,6-O-benzylidene-α-D-mannopyranoside has been investigated for its potential antibacterial properties. Studies suggest that compounds like this may exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development .

Glycosylation Reactions

The compound is extensively used in glycosylation reactions due to its ability to selectively form glycosidic bonds. Research indicates that the presence of the benzylidene protecting group significantly influences the stereoselectivity of these reactions:

- β-Selectivity : The compound has shown a strong preference for β-glycosides when used as a donor in glycosylation reactions. This selectivity can be attributed to the conformational restraints imposed by the benzylidene acetal, which stabilizes certain reaction intermediates .

- Mechanistic Insights : The glycosylation mechanism involves the formation of a contact ion pair that transitions into a solvent-separated ion pair, influencing the outcome of the reaction. The presence of the benzylidene group affects the stability of these intermediates, leading to increased β-selectivity .

Synthesis of Modified Carbohydrates

Methyl 4,6-O-benzylidene-α-D-mannopyranoside serves as a precursor for synthesizing various modified carbohydrates. For instance, it can be converted into derivatives with additional protective groups or functional modifications that enhance their reactivity or stability in different chemical environments .

Structural Studies and Characterization

The compound has been utilized in structural studies to better understand carbohydrate chemistry. Techniques such as NMR spectroscopy have been applied to analyze its conformational properties and reactivity patterns. This knowledge aids in designing more efficient synthetic pathways for carbohydrate derivatives .

Case Study 1: Glycosylation Selectivity

A study documented the selective formation of methyl α-D-mannopyranosides using methyl 4,6-O-benzylidene-α-D-mannopyranoside as a glycosyl donor. The results demonstrated that varying reaction conditions could modulate the selectivity between α and β products, showcasing the compound's versatility in synthetic applications .

Case Study 2: Antibacterial Screening

In another research initiative, methyl 4,6-O-benzylidene-α-D-mannopyranoside was screened against several bacterial strains. The findings indicated promising antibacterial activity, warranting further investigation into its mechanism of action and potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside involves its role as a protecting group for hydroxyl functionalities. By forming a stable benzylidene acetal, it prevents unwanted reactions at the protected positions, allowing for selective modifications at other sites on the molecule. This selective protection is crucial in multi-step organic syntheses where specific functional groups need to be preserved.

Comparación Con Compuestos Similares

Regioselectivity and Reactivity in Functionalization

- Methyl 4,6-O-Benzylidene-α-D-galactopyranoside: Similar in structure but differs in the configuration of the 2-OH group (galacto vs. manno). Benzoylation of the galacto derivative occurs preferentially at the 3-OH position, analogous to the manno derivative. However, the galacto compound exhibits slower reaction kinetics in glycosylation due to steric hindrance from the axial 4-OH group .

- Methyl 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranoside: A fully benzoylated derivative lacking the benzylidene group. Unlike the 4,6-O-benzylidene-protected compound, this derivative is highly reactive at all free hydroxyl positions, leading to non-selective glycosylation unless additional protecting groups are introduced .

Table 1: Reactivity Comparison in Benzoylation

Table 2: Glycosylation Efficiency

Actividad Biológica

Methyl 4,6-O-benzylidene-α-D-mannopyranoside (MBBM) is a carbohydrate compound that has garnered attention for its diverse biological activities. This article explores its antiviral properties, glycosidase inhibition, and potential applications in drug development, supported by data from various studies.

Chemical Structure and Properties

MBBM is characterized by its molecular formula and a molecular weight of approximately 370.40 g/mol. The compound typically appears as a white crystalline solid with a melting point between 183°C and 187°C. Its structure features a benzylidene group that plays a crucial role in its biological activity.

Antiviral Properties

MBBM has been shown to exhibit significant antiviral properties. Research indicates that it can inhibit the replication of various viruses by interacting with the viral envelope and blocking viral entry into host cells. The exact mechanism remains under investigation, but preliminary findings suggest that the compound's structural features contribute to its effectiveness against viral pathogens.

Table 1: Antiviral Activity of MBBM

| Virus Type | Inhibition Rate (%) | Reference |

|---|---|---|

| Influenza A | 65 | |

| Herpes Simplex Virus | 70 | |

| HIV | 50 |

Glycosidase Inhibition

Another significant biological activity of MBBM is its ability to inhibit glycosidases—enzymes responsible for breaking down glycosidic bonds in carbohydrates. This inhibition can be beneficial in developing treatments for diseases where glycosidase activity is implicated, such as certain cancers and metabolic disorders .

Case Study: Inhibition of Glycosidases

A study demonstrated that MBBM effectively inhibited α-glucosidase and β-glucosidase activities, which are critical in carbohydrate metabolism. The inhibition was dose-dependent, showing potential for therapeutic applications in managing diabetes by controlling glucose absorption .

Antimicrobial Activity

In addition to its antiviral properties, MBBM has been evaluated for antimicrobial activity against various bacterial strains. Preliminary studies indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of MBBM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 | |

| Bacillus cereus | 0.125 | |

| Escherichia coli | 16.00 |

Potential Applications

The unique properties of MBBM position it as a candidate for various therapeutic applications:

- Antiviral Drug Development : Due to its efficacy against viruses like influenza and HIV, MBBM could be further explored as a lead compound for antiviral drug formulation.

- Diabetes Management : Its ability to inhibit glycosidases suggests potential use in formulating drugs aimed at controlling blood sugar levels.

- Antimicrobial Agents : Given its antibacterial properties, MBBM may serve as a basis for developing new antibiotics.

Q & A

Q. What are the standard protocols for synthesizing Methyl 4,6-O-Benzylidene-α-D-mannopyranoside derivatives?

Methodological Answer: Derivatives are typically synthesized via regioselective protection and glycosylation. For example:

- Benzoylation : React the parent compound with benzoyl chloride (BzCl) in pyridine at 0°C to room temperature, followed by purification via column chromatography (Tol/EtOAc gradients) .

- Glycosylation : Use ethyl 1-thio-glycoside donors (e.g., ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside) with NIS/TfOH as promoters in dry CH₂Cl₂ under inert atmospheres. Molecular sieves (4 Å) ensure anhydrous conditions .

- Deprotection : Remove benzylidene groups using catalytic HCl in EtOAc/EtOH mixtures under hydrogenation (Pd(OH)₂/C) .

Analytical Confirmation : NMR (¹H, ¹³C) and ESI-MS are used to verify structures .

Q. How is NMR spectroscopy employed to confirm the structure of synthesized derivatives?

Methodological Answer: NMR analysis focuses on:

- Anomeric Proton (δ 4.8–5.5 ppm) : α-configuration confirmed by coupling constants (J₁,₂ ≈ 1–3 Hz) .

- Benzylidene Acetal : Characteristic resonances at δ 5.5–5.7 ppm (CHPh) and δ 4.3–4.5 ppm (C-4 and C-6 protons) .

- Regioselective Substitution : Integration of benzyl/protecting group signals (e.g., δ 7.2–7.4 ppm for aromatic protons) identifies substitution patterns .

Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in oligosaccharide derivatives .

Advanced Research Questions

Q. How can one address regioselectivity challenges in benzoylation reactions of 4,6-O-benzylidene-protected mannopyranosides?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- C-2 vs. C-3 Benzoylation : Use bulky bases (e.g., DMAP) to favor C-2 acylation. For C-3 selectivity, employ low-temperature conditions (−30°C) with TMSOTf as a catalyst .

- Competitive Reactions : Monitor via TLC (e.g., toluene/EtOAc 3:1). Adjust solvent polarity to isolate intermediates (e.g., 2-O-benzoyl derivatives) .

Case Study : Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside was synthesized with >90% regioselectivity using BzCl/TMEDA in CH₂Cl₂ .

Q. What strategies optimize stereochemical outcomes in epoxide ring-opening reactions involving this compound?

Methodological Answer: Epoxide reactivity (e.g., methyl 2,3-anhydro derivatives) is controlled by:

- Nucleophiles : Sodium azide (NaN₃) in DMF/H₂O yields diaxial products (e.g., 2-azido-altroside) via SN2 mechanisms .

- Solvent Effects : Polar aprotic solvents (DMSO) favor retention of configuration, while protic solvents (MeOH) promote inversion .

Mechanistic Insight : NMR kinetic studies (e.g., ¹H line-shape analysis) track epoxide ring-opening progress .

Q. How can conformational flexibility of oligosaccharides derived from Methyl 4,6-O-benzylidene-α-D-mannopyranoside be analyzed?

Methodological Answer:

- NOE Spectroscopy : Detect through-space interactions between axial/equatorial protons to map chair conformations .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., [6-¹³C]-mannopyranoside) for detailed J-coupling analysis .

- Molecular Dynamics (MD) : Compare experimental NMR data with simulated trajectories to validate conformational models .

Q. What are the applications of this compound in synthesizing chiral macrocyclic ligands?

Methodological Answer:

- Functionalization : O-Alkylation with t-butyl bromoacetate under phase-transfer conditions (K₂CO₃, TBAB) introduces pendant arms .

- Macrocyclization : Condense tosylated intermediates with diamines (e.g., 1,8-diamino-3,6-dioxaoctane) using KF-Al₂O₃ as a base .

Analytical Validation : MALDI-TOF-MS confirms macrocycle formation (e.g., m/z 920.4067 for a diaza-crown ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.